molecular formula C16H17ClF6N2O4S B610682 SAR127303 CAS No. 1352011-38-1

SAR127303

Cat. No. B610682
CAS RN: 1352011-38-1
M. Wt: 482.8224
InChI Key: RLYMQNQYCHGICP-UHFFFAOYSA-N
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Description

SAR127303 is a potent covalent MAGL inhibitor. this compound behaves as a selective and competitive inhibitor of mouse and human MAGL, which potently elevates hippocampal levels of 2-AG in mice. In vivo, this compound produces antinociceptive effects in assays of inflammatory and visceral pain.

Scientific Research Applications

Isothermal Amplification and Ambient Visualization

A significant application of SAR127303 is in isothermal amplification and ambient visualization for the detection of SARS-CoV-2, utilizing a combination of loop-mediated isothermal amplification (LAMP) and CRISPR technology. This method, requiring only a single temperature control, has demonstrated high specificity and sensitivity in clinical samples, making it beneficial for point-of-care applications (Pang et al., 2020).

Seismic Cycle Monitoring

This compound has also been applied in the monitoring of the seismic cycle. This involves the use of Synthetic Aperture Radar (SAR) data for the measurement and analysis of crustal deformation. The advancements in SAR systems, particularly with the introduction of Sentinel-1 data, have significantly enhanced the capabilities in geophysics and tectonics research (Salvi et al., 2012).

CRISPR-powered COVID-19 Diagnosis

This compound's potential in ultra-sensitive and high-throughput CRISPR-powered COVID-19 diagnosis is another remarkable application. This CRISPR-based assay offers a robust alternative to traditional qPCR diagnostics, enhancing screening efforts with its higher analytical sensitivity and robust diagnostic performance (Huang et al., 2020).

Education in Molecular Biology

This compound has educational applications as well. It has been used to enhance student-teachers’ understanding of nature of science and scientific inquiry, especially in the context of molecular biology research during the SARS epidemic. This approach has proven effective in promoting a deeper understanding of the scientific process and the humanistic character of scientists (Wong et al., 2008).

Acupuncture Mechanism Research

In the field of alternative medicine, this compound contributes to the understanding of acupuncture mechanisms. This research has been central to understanding how acupuncture affects the nervous system, muscles, and connective tissue, providing insights into physiology-rooted effects of acupuncture (Napadow et al., 2008).

Rapid, Sensitive SARS-CoV-2 Detection

This compound plays a role in the development of rapid, sensitive detection modules for SARS-CoV-2. Combining RT-LAMP with the specific detection ability of SARS-CoV-2 by CRISPR-Cas12, this module significantly facilitates effective management and control of COVID-19 (Ali et al., 2020).

CRISPR-based Diagnosis of Diseases

This compound is also instrumental in CRISPR-based diagnosis of infectious and non-infectious diseases. This includes viral, bacterial, and non-infectious diseases like cancer, leveraging the cleavage activity of CRISPR enzymes (Vangah et al., 2020).

properties

CAS RN

1352011-38-1

Molecular Formula

C16H17ClF6N2O4S

Molecular Weight

482.8224

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 4-(((4-chlorophenyl)sulfonamido)methyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H17ClF6N2O4S/c17-11-1-3-12(4-2-11)30(27,28)24-9-10-5-7-25(8-6-10)14(26)29-13(15(18,19)20)16(21,22)23/h1-4,10,13,24H,5-9H2

InChI Key

RLYMQNQYCHGICP-UHFFFAOYSA-N

SMILES

ClC1=CC=C(S(NCC2CCN(C(OC(C(F)(F)F)C(F)(F)F)=O)CC2)(=O)=O)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SAR127303;  SAR-127303;  SAR 127303.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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